2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone
Description
2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone is a halogenated aromatic ketone characterized by a bromoacetophenone backbone substituted with chlorine, fluorine, and methyl groups at the 5-, 4-, and 2-positions of the phenyl ring, respectively. This compound is structurally related to bioactive intermediates used in pharmaceuticals and agrochemicals.
The presence of multiple electron-withdrawing groups (Cl, F, Br) and an electron-donating methyl group creates a unique electronic environment, influencing its reactivity in nucleophilic substitution reactions and crystallization behavior. For example, bromoacetophenones are frequently employed as intermediates in the synthesis of heterocyclic compounds via reactions with amines, thiols, or oximes .
Properties
IUPAC Name |
2-bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c1-5-2-8(12)7(11)3-6(5)9(13)4-10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOAQSUJTXADSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)CBr)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805227-18-2 | |
| Record name | 2-bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone typically involves the bromination of 1-(5-chloro-4-fluoro-2-methylphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(5-chloro-4-fluoro-2-methylphenyl)ethanol.
Oxidation: Formation of 5-chloro-4-fluoro-2-methylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound and its derivatives.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., Br, Cl, F) increase melting points due to enhanced intermolecular halogen bonding and dipole interactions. For instance, 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (m.p. 107°C) has a higher melting point than its mono-bromo analog (m.p. 86–87°C) .
Reactivity in Synthesis: Bromoacetophenones with hydroxyl groups (e.g., 2-hydroxy derivatives) undergo efficient oxime formation, enabling the synthesis of quinolone antibiotics . Methoxy-substituted analogs (e.g., 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone) are intermediates in fungicides, where the methoxy group enhances solubility in organic solvents during alkylation reactions .
Crystallographic and Spectroscopic Data
- Crystallography: Analogs like 2-bromo-1-(4-hydroxyphenyl)ethanone crystallize in monoclinic systems with intermolecular hydrogen bonds stabilizing the structure . The target compound’s methyl group may introduce steric hindrance, altering crystal packing compared to hydroxylated analogs.
- Spectroscopy: IR and ¹H NMR spectra of bromoacetophenones typically show: C=O stretching at ~1700 cm⁻¹ (IR) Aromatic proton signals at δ 6.8–8.0 ppm and bromoacetone CH₂ signals at δ 4.5–5.0 ppm (¹H NMR) .
Biological Activity
2-Bromo-1-(5-chloro-4-fluoro-2-methylphenyl)ethanone is an organic compound with significant potential in various biological applications. Its unique halogenated structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7BrClFO
- CAS Number : 1805227-18-2
- IUPAC Name : this compound
The compound features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the bromination of 1-(5-chloro-4-fluoro-2-methylphenyl)ethanone using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspases, which are crucial for programmed cell death.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. The carbonyl group can undergo redox reactions, altering the oxidation state of the compound and facilitating interactions with nucleophiles in biological systems. Additionally, the halogen substituents enhance its reactivity, allowing for diverse chemical transformations that can affect biological pathways.
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | Structure | Moderate antibacterial activity |
| 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | Structure | Strong anticancer activity |
| 1-Bromo-4-chloroacetophenone | Structure | Limited biological activity |
The comparison shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
